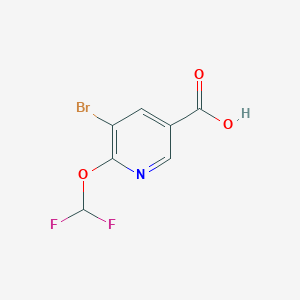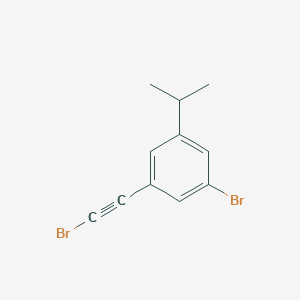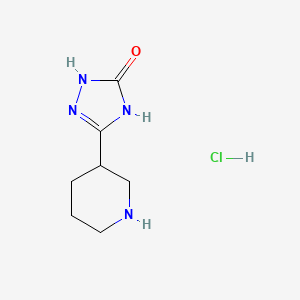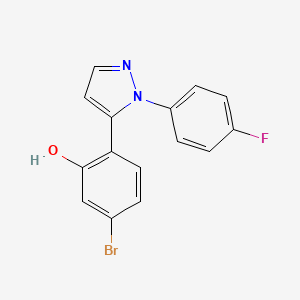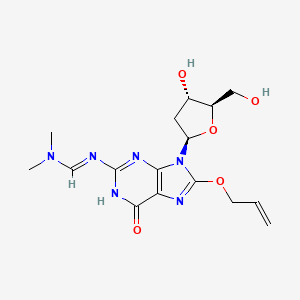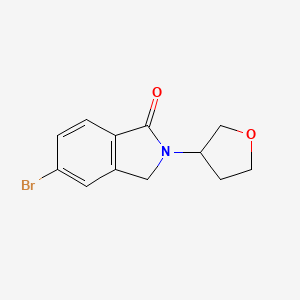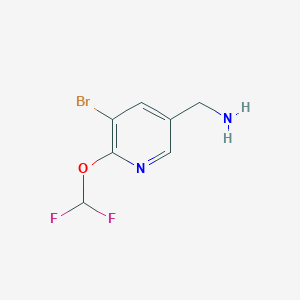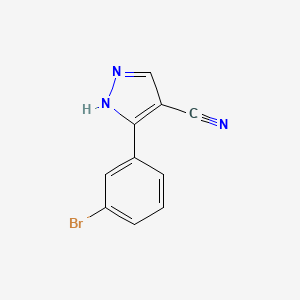
3-(3-bromophenyl)-1H-pyrazole-4-carbonitrile
Vue d'ensemble
Description
The description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and refractive index. It also includes chemical properties such as acidity or basicity, reactivity with other substances, and stability.Applications De Recherche Scientifique
Synthesis and Anticancer Activity
New derivatives of 1,3,4-trisubstituted pyrazole, including compounds related to 3-(3-bromophenyl)-1H-pyrazole-4-carbonitrile, have shown promising in vitro anti-cancer activity against various human cancer cell lines. These derivatives were synthesized and tested against cancer cell lines such as hepatocellular carcinoma, breast cancer, lung carcinoma, prostatic cancer, and colon carcinoma. Some of these compounds exhibited significant activity, highlighting their potential as anti-cancer agents (Srour et al., 2018).
Synthetic Approaches and Derivative Formation
Research has been conducted on the synthesis of new series of pyrazole-4-carbonitrile derivatives, including those related to 3-(3-bromophenyl)-1H-pyrazole-4-carbonitrile. These studies involved the formation of new substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives. The reactivity of these compounds was explored, showing the versatility of pyrazole-4-carbonitrile derivatives in creating a variety of chemical structures (Ali et al., 2016).
Chemical Structure and Molecular Analysis
Detailed studies have been conducted to analyze the molecular structure of compounds related to 3-(3-bromophenyl)-1H-pyrazole-4-carbonitrile. These studies include spectroscopic methods such as IR, NMR, HRMS, and UV-vis spectroscopy. The findings contribute to a deeper understanding of the molecular geometry, vibrational frequencies, and chemical properties of these compounds, which is vital for their potential applications in various fields (Al‐Azmi & Shalaby, 2018).
Antitumor Agents Design and Analysis
The design and synthesis of novel pyrazole-based heterocycles, including derivatives of 3-(3-bromophenyl)-1H-pyrazole-4-carbonitrile, have been a focus for developing potential antitumor agents. These compounds have been evaluated for their anti-estrogenic activity and toxicity. Some derivatives have shown significant cytotoxic activity against breast and ovarian tumors, indicating their potential as therapeutic agents (Farag et al., 2010).
Corrosion Inhibition in Industrial Applications
Compounds related to 3-(3-bromophenyl)-1H-pyrazole-4-carbonitrile have been explored for their corrosion inhibition properties. Studies have shown that pyranopyrazole derivatives can be effective inhibitors for mild steel corrosion in acidic solutions. These findings are relevant for industrial applications where corrosion resistance is crucial (Yadav et al., 2016).
Safety And Hazards
This includes information on the toxicity of the compound, its potential hazards (such as flammability or reactivity), and precautions for safe handling and storage.
Orientations Futures
This could involve potential applications of the compound, areas for further research, or improvements in synthesis or analysis methods.
Propriétés
IUPAC Name |
5-(3-bromophenyl)-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3/c11-9-3-1-2-7(4-9)10-8(5-12)6-13-14-10/h1-4,6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXZRLNKNRBURO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C(C=NN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromophenyl)-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



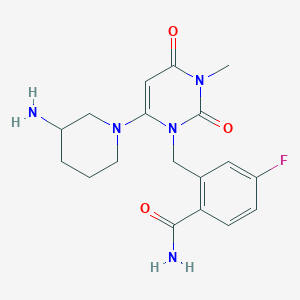
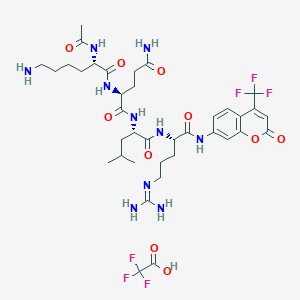
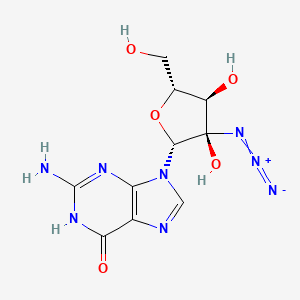
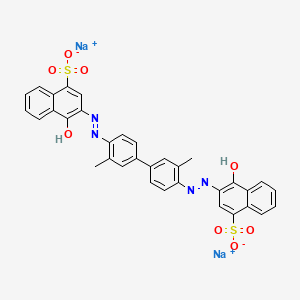
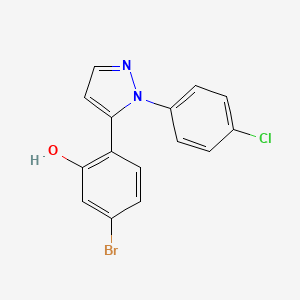
![2-Chloro-N-{4-[2-(4-fluorophenyl)-8-methoxy-3H-1,3,4-benzotriazepin-5-yl]phenyl}acetamide](/img/structure/B1384632.png)
